3-Carbamyl-N-allylquinuclidinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

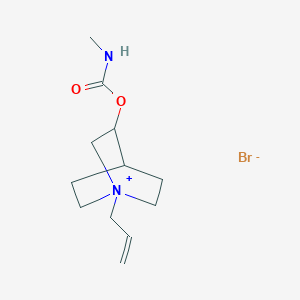

3-Carbamyl-N-allylquinuclidinium, also known as this compound, is a useful research compound. Its molecular formula is C12H21BrN2O2 and its molecular weight is 305.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CNS Active Compound

CAQ is primarily studied for its ability to inhibit AChE and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, CAQ can potentially enhance cholinergic activity, which is crucial for cognitive functions. Research indicates that CAQ and other quinuclidine-based carbamates exhibit significant AChE inhibitory activity, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Table 1: Inhibition Potency of CAQ Compared to Rivastigmine

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| 3-Carbamyl-N-allylquinuclidinium | 36.1 - 78.6 | 9.8 - 215.4 |

| Rivastigmine | Similar range | Similar range |

The inhibition constants indicate that CAQ displays comparable potency to established drugs like rivastigmine, suggesting its potential as a therapeutic agent in treating cognitive decline associated with Alzheimer's disease .

Protective Effects Against Organophosphate Poisoning

CAQ has demonstrated protective effects against soman poisoning, a type of nerve agent exposure. Studies show that carbamate-based quinuclidine oximes, including CAQ, can act as antidotes by reactivating AChE inhibited by organophosphates. This property is critical for developing treatments for chemical warfare agents and pesticide poisoning .

Case Study: Efficacy Against Soman Poisoning

In experimental models, CAQ provided significant protection against soman-induced toxicity. The compound's ability to cross the blood-brain barrier enhances its efficacy as a potential antidote in acute poisoning scenarios .

Drug Development Insights

The structural characteristics of CAQ allow it to be a versatile scaffold for designing new therapeutics. Recent studies have utilized machine learning to predict the bioactivity of various quinuclidine derivatives, including CAQ, leading to the identification of new compounds with improved efficacy and reduced toxicity profiles .

Table 2: Machine Learning Predictions for CAQ Derivatives

| Compound Variant | Predicted AChE Activity (%) | Predicted BChE Activity (%) |

|---|---|---|

| CAQ | 89 | 90 |

| Modified Variant A | 95 | 92 |

| Modified Variant B | 87 | 88 |

These predictive models facilitate the rational design of novel inhibitors that can target multiple pathways involved in neurodegeneration, potentially leading to more effective treatments with fewer side effects .

Chemical Reactions Analysis

Inhibition of Cholinesterases

This compound acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through carbamylation of the active site serine residue .

Kinetic Parameters for AChE Inhibition

| Parameter | Value | Comparison to Other Carbamates |

|---|---|---|

| Inhibition Rate (kᵢ) | ~100 M⁻¹ min⁻¹ at 37°C | 10–100× lower than diethylcarbamates |

| Carbamylation Efficiency | Low | Due to steric hindrance from N-allyl |

Selectivity Profile

Hydrolysis and Stability

The carbamate group undergoes hydrolysis in aqueous environments, influencing its bioavailability and duration of action.

| Condition | Hydrolysis Rate | Notes |

|---|---|---|

| pH 7.4 (37°C) | Slow (t₁/₂ ~ hours) | Stabilized by quinuclidine’s rigidity |

| Enzymatic (BChE) | Accelerated | BChE acts as a bioscavenger |

Biological Activity and Toxicity

-

CNS Penetration : Predicted to cross the blood-brain barrier (BBB) via passive transport due to moderate logP (~2.5) .

-

Cytotoxicity : No significant toxicity observed in human hepatocyte (HepG2) or neuroblastoma (SH-SY5Y) cell lines at ≤100 µM .

-

Therapeutic Potential : Proposed for Alzheimer’s disease due to dual AChE/BChE inhibition, though weaker than rivastigmine .

Comparative Analysis with Analogues

A comparison of key quinuclidinium carbamates reveals structural influences on activity:

| Compound | kᵢ (M⁻¹ min⁻¹) | Selectivity | BBB Penetration |

|---|---|---|---|

| 3-Carbamyl-N-allyl | 100 | None | Yes |

| N-Benzyl-diethylcarbamate | 15,000 | AChE | Yes |

| Rivastigmine | 50,000 | BChE | Yes |

Key Trend : Bulky N-substituents (e.g., allyl) reduce carbamylation efficiency compared to smaller groups (e.g., methyl) .

Properties

CAS No. |

147137-16-4 |

|---|---|

Molecular Formula |

C12H21BrN2O2 |

Molecular Weight |

305.21 g/mol |

IUPAC Name |

(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |

InChI |

InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |

InChI Key |

BXDQGQQKPNCSLK-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |

Canonical SMILES |

CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |

Synonyms |

3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.